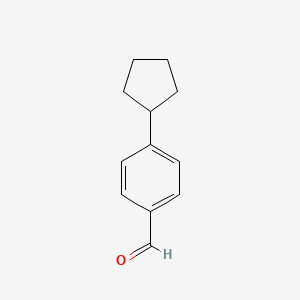

p-Cyclopentylbenzaldehyde

Descripción

General Overview of Benzaldehyde Derivatives in Chemical Synthesis

Benzaldehyde derivatives are a cornerstone of modern organic synthesis, serving as versatile precursors and intermediates for a vast array of more complex molecules. nih.gov Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a multitude of chemical transformations. These include nucleophilic additions, condensations (such as the Aldol and Claisen-Schmidt reactions), and oxidations to form benzoic acids. numberanalytics.comrsc.org

A particularly significant reaction for aromatic aldehydes is the Friedel-Crafts acylation and alkylation, a powerful method for forming carbon-carbon bonds on an aromatic ring. nih.govchemistryjournals.net These reactions, first discovered by Charles Friedel and James Crafts in 1877, are fundamental to synthesizing many aromatic ketones and substituted aromatic compounds. nih.govnumberanalytics.com Benzaldehyde derivatives are key starting materials in the production of pharmaceuticals, agrochemicals, fragrances, and fine chemicals. chemistryjournals.net The ability to modify the benzene ring with various substituents allows chemists to fine-tune the steric and electronic properties of the molecule, tailoring it for specific synthetic targets and applications. sigmaaldrich.com

Strategic Importance of Cyclopentyl Moieties in Molecular Design

The incorporation of a cyclopentyl group into a molecule is a strategic decision in molecular design, particularly in medicinal chemistry and materials science. The five-membered ring has unique geometric and electronic properties. eontrading.uk Its presence significantly influences the conformational preferences and three-dimensional structure of a molecule, which is critical for biological activity and intermolecular interactions. eontrading.uk

In drug discovery, the cyclopentyl group is often considered an optimal pharmacophore for binding to certain biological receptors. wikipedia.org Its size and shape can facilitate specific, high-affinity interactions with enzyme active sites or receptor binding pockets. eontrading.ukwikipedia.org For instance, research into cannabinoid receptor ligands has shown that C1'-cyclopentyl groups can be optimal for binding to both CB1 and CB2 receptors. wikipedia.org Furthermore, compared to linear alkyl chains, the cyclopentyl ring introduces a degree of rigidity and lipophilicity that can improve a drug candidate's metabolic stability and membrane permeability. This alteration of physical properties like boiling point, melting point, and reactivity is a key reason for its use. eontrading.uk

Historical Development and Emerging Trends in the Chemistry of p-Cyclopentylbenzaldehyde

The historical development of this compound's chemistry is intrinsically linked to the evolution of cornerstone reactions in organic synthesis. The foundational method for its synthesis is the Friedel-Crafts reaction, developed in 1877. nih.govsigmaaldrich.com This electrophilic aromatic substitution allows for the attachment of the cyclopentyl group or a precursor to the benzene ring.

Specific synthesis of this compound was described in a 1980 study which achieved its formation through the carbonylation of a mixture of cyclopentene and benzene using trifluoromethanesulphonic acid as a catalyst under high pressure of carbon monoxide, yielding 33% of the target compound. rsc.org Patent literature also describes its preparation via Friedel-Crafts acylation of a phenyl derivative with a cyclopentanoyl chloride, followed by reduction. google.com

Table 2: Selected Synthesis Method for this compound

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

|---|

Emerging trends point towards the application of this compound in advanced materials. Its use has been cited in the formation of underlayer films for photolithography processes in the semiconductor industry. epo.org These materials require specific properties like high dry etching resistance, which aromatic groups can provide. epo.org Furthermore, the development of novel liquid crystal mixtures continues to be an active area of research, with cyclopentyl-terminated compounds being explored for their ability to modify the physical properties of the liquid crystal phase. google.comnovapublishers.com

Interdisciplinary Relevance of this compound in Contemporary Research

The utility of this compound extends across several scientific disciplines, highlighting its interdisciplinary relevance.

In Medicinal and Pharmaceutical Chemistry , it serves as a crucial pharmaceutical intermediate. simsonpharma.commgc.co.jp Intermediates are the chemical building blocks that undergo further reactions to produce the final Active Pharmaceutical Ingredient (API). simsonpharma.comzenfoldst.com The unique structure of this compound makes it a valuable precursor for complex molecules designed to interact with specific biological targets. Its derivatives have been investigated for potential applications such as DNA-dependent protein kinase (DNA-PKcs) inhibitors for cancer therapy. google.com

In Materials Science , cyclopentyl derivatives, including those derived from this compound, are valuable components in the formulation of liquid crystals (LCs). google.commdpi.com Liquid crystals are materials used in display devices like LCDs, where their optical properties can be controlled by an electric field. mgc.co.jpu-psud.fr The incorporation of molecules with cyclopentyl groups can influence key properties of LC mixtures, such as the clearing point and solubility, which are critical for device performance. google.com The compound has also been named as a potential component in photoresist underlayer film-forming compositions for creating patterns in substrate lithography. epo.org

In the Chemical Industry , beyond pharmaceuticals, this compound and related compounds find use as additives for resins and in the synthesis of flavors and fragrances, owing to their characteristic aromatic odor. mgc.co.jp

Regioselective Formylation Strategies for the Synthesis of this compound

The direct introduction of an aldehyde group onto the cyclopentylbenzene scaffold is a primary approach for synthesizing this compound. This is typically achieved through electrophilic aromatic substitution, where the cyclopentyl group directs the incoming formyl group predominantly to the para position.

Carbonylation Approaches

One method for the formylation of cyclopentylbenzene involves carbonylation under high pressure with carbon monoxide (CO) in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (CF₃SO₃H). This process, a variation of the Gattermann-Koch reaction, generates the formylating agent in situ. The cyclopentyl group, being an ortho-, para-directing activator, facilitates the electrophilic attack at the position para to it, leading to the desired this compound. The high regioselectivity is driven by the steric hindrance at the ortho positions imposed by the bulky cyclopentyl group.

Electrophilic Aromatic Substitution for Aldehyde Introduction

Electrophilic aromatic substitution (SEAr) reactions are fundamental to the synthesis of aromatic aldehydes. wikipedia.orgnumberanalytics.com In the context of this compound, the cyclopentyl group on the benzene ring directs incoming electrophiles to the ortho and para positions. wikipedia.org Since the aldehyde group (-CHO) is a deactivating, meta-directing group, direct formylation of benzene followed by the introduction of the cyclopentyl group is not a viable strategy. organicmystery.com Therefore, the synthesis typically starts with cyclopentylbenzene. google.comnih.gov

Common formylation methods that can be applied include:

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion. This electrophile then attacks the electron-rich aromatic ring of cyclopentylbenzene. Subsequent hydrolysis yields this compound.

Gattermann Reaction: This method can utilize hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification, the Gattermann-Adams reaction, uses zinc cyanide (Zn(CN)₂) and HCl.

Duff Reaction: This reaction employs hexamethylenetetramine as the formylating agent in the presence of an acid, typically on highly activated substrates like phenols, but can be adapted for other activated rings.

The choice of method often depends on the desired scale, substrate reactivity, and safety considerations. In all these electrophilic substitution reactions, the para isomer is generally the major product due to the steric bulk of the cyclopentyl group favoring substitution at the less hindered para position. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions for Constructing the Cyclopentyl-Benzene Skeleton

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgnih.gov These methods can be employed to construct the core cyclopentyl-benzene structure from which this compound can then be elaborated.

Negishi Cross-Coupling with Cyclopentylzinc Reagents

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide or triflate. wikipedia.org This method is particularly effective for coupling sp³-hybridized carbon centers, such as that of a cyclopentyl group, to an aromatic ring. rsc.org

To synthesize a precursor for this compound, a cyclopentylzinc reagent (e.g., cyclopentylzinc bromide) can be coupled with a p-substituted bromobenzaldehyde derivative, such as p-bromobenzaldehyde protected as an acetal. The use of a palladium catalyst, often with phosphine ligands, facilitates the reaction. rsc.orgsigmaaldrich.com The acetal protecting group can then be easily removed by hydrolysis under acidic conditions to reveal the aldehyde functionality. The Negishi reaction is known for its high functional group tolerance and stereoselectivity. wikipedia.orgnih.gov

Table 1: Negishi Cross-Coupling Reaction Parameters

| Parameter | Description |

| Catalyst | Typically a Palladium(0) species, sometimes Nickel. wikipedia.org |

| Electrophile | Aryl halides (I, Br, Cl) or triflates. wikipedia.org |

| Nucleophile | Organozinc reagents (e.g., Cyclopentylzinc halide). wikipedia.orgnih.gov |

| Ligands | Phosphine ligands like PPh₃, dppe, or more specialized ligands like PEPPSI-IPent to reduce side reactions. rsc.org |

| Advantages | High functional group tolerance, effective for sp³-sp² coupling. wikipedia.orgnih.gov |

Suzuki-Miyaura and Stille Coupling Variants for Related Substrates

While direct synthesis of this compound via Suzuki or Stille coupling might be less common, these reactions are instrumental in synthesizing related structures and analogues.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For instance, cyclopentylboronic acid could be coupled with a p-halobenzaldehyde derivative. The reaction is celebrated for the low toxicity of the boron reagents and its robustness. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield. researchgate.net

Table 2: Suzuki-Miyaura Coupling Reaction Components

| Component | Examples | Role |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. libretexts.org | Facilitates the catalytic cycle. |

| Organoboron Reagent | Cyclopentylboronic acid, Cyclopentylboronate esters. wikipedia.org | Nucleophilic partner. |

| Organohalide | p-Bromobenzaldehyde, p-Iodobenzaldehyde. wikipedia.org | Electrophilic partner. |

| Base | Na₂CO₃, K₂CO₃, CsF, NaOH. libretexts.orgorganic-chemistry.org | Activates the organoboron reagent. |

The Stille coupling utilizes an organotin reagent (organostannane) coupled with an organohalide, catalyzed by palladium. numberanalytics.compsu.edu A potential route could involve the reaction of a cyclopentylstannane with a p-halobenzaldehyde. Stille reactions are known for their tolerance to a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. numberanalytics.comharvard.edu The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. psu.edu

Reductive and Oxidative Functionalization of Precursors to this compound

An alternative synthetic strategy involves the modification of functional groups on a pre-existing cyclopentylbenzene framework.

Oxidative Functionalization: A common precursor, p-cyclopentyltoluene, can be oxidized to form this compound. Various oxidizing agents can be employed for this benzylic oxidation. For instance, chromium trioxide (CrO₃) in acetic anhydride (Étard reaction conditions) or manganese dioxide (MnO₂) can selectively oxidize the methyl group to an aldehyde. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. Modern methods often seek to use greener and more selective catalysts. rsc.orgrsc.orgmdpi.comnih.gov

Another oxidative route starts from p-cyclopentylbenzyl alcohol. This alcohol can be readily prepared, for example, by the Grignard reaction of cyclopentylmagnesium bromide with p-bromobenzaldehyde, followed by reduction of the resulting ketone. The p-cyclopentylbenzyl alcohol can then be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation.

Reductive Functionalization: Conversely, p-cyclopentylbenzoyl chloride or p-cyclopentylbenzoic acid can serve as precursors that are reduced to the aldehyde. The Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline), can reduce the acyl chloride to the aldehyde. Alternatively, derivatives of p-cyclopentylbenzoic acid, such as Weinreb amides or esters, can be reduced to the aldehyde using hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) at low temperatures to prevent over-reduction to the alcohol. mit.edu

Propiedades

IUPAC Name |

4-cyclopentylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-9,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEFFBOZWVJKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193469 | |

| Record name | p-Cyclopentylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40452-70-8 | |

| Record name | 4-Cyclopentylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40452-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cyclopentylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040452708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cyclopentylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyclopentylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYCLOPENTYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4PWV79P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of P-cyclopentylbenzaldehyde

Nucleophilic Addition Chemistry at the Carbonyl Group

The carbonyl group in p-Cyclopentylbenzaldehyde features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the carbonyl carbon a prime target for attack by various nucleophiles. pressbooks.pubsavemyexams.com Such reactions proceed via a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes elimination of water to form a new double bond. pressbooks.pub

Aldol, Knoevenagel, and Perkin Condensation Reactions

These condensation reactions are fundamental in carbon-carbon bond formation and involve the reaction of an aldehyde with a nucleophilic carbanion.

Aldol Condensation: While this compound lacks α-hydrogens and thus cannot self-condense via an aldol reaction, it can react with enolates derived from other carbonyl compounds (like ketones or other aldehydes) in a crossed aldol condensation. The enolate attacks the carbonyl carbon of this compound, and subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: In this reaction, this compound reacts with a compound containing an active methylene group (e.g., diethyl malonate, malonic acid) in the presence of a weak base (like an amine). The base facilitates the formation of a carbanion from the active methylene compound, which then acts as the nucleophile. The initial addition product readily undergoes dehydration to yield a stable α,β-unsaturated product.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde, such as this compound, with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid. doubtnut.comslideshare.net The reaction produces an α,β-unsaturated aromatic acid. slideshare.netunacademy.comjk-sci.com The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. unacademy.com High temperatures are often required for this reaction. jk-sci.com

| Reaction | Nucleophile | Product Type |

| Crossed Aldol Condensation | Enolate of another carbonyl compound | α,β-unsaturated carbonyl compound |

| Knoevenagel Condensation | Carbanion from an active methylene compound | α,β-unsaturated compound |

| Perkin Reaction | Carbanion from an acid anhydride | α,β-unsaturated aromatic acid |

Imine, Oxime, and Hydrazone Formation and Hydrolysis

These reactions involve the nucleophilic addition of nitrogen-based nucleophiles to the carbonyl group, followed by the elimination of water to form a carbon-nitrogen double bond. libretexts.org

Imine Formation: Primary amines react with this compound in a reversible, often acid-catalyzed, process to form imines (also known as Schiff bases). libretexts.orgoperachem.commasterorganicchemistry.comnumberanalytics.comlibretexts.org The reaction proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org To drive the reaction to completion, water is often removed, for instance, by using a Dean-Stark apparatus. operachem.com Imines can be hydrolyzed back to the original aldehyde and amine under acidic conditions. libretexts.orgmasterorganicchemistry.com

Oxime Formation: this compound reacts with hydroxylamine to form an oxime. wikipedia.orgscribd.com This reaction is also typically acid-catalyzed and proceeds through a similar mechanism to imine formation. nih.gov The resulting oximes can exist as geometric isomers and are generally more stable to hydrolysis than hydrazones. wikipedia.org

Hydrazone Formation: Hydrazines react with this compound to yield hydrazones. numberanalytics.comnumberanalytics.com This condensation reaction is important in various chemical syntheses. numberanalytics.com The reaction is catalyzed by acid and involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. nih.govnumberanalytics.com The rate of hydrazone formation can be influenced by the pH of the reaction medium. nih.gov

| Reagent | Product | C=N Bond Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (H₂N-NH₂) | Hydrazone | C=N-NH₂ |

Acetal and Hemiacetal Formation and Cleavage

Alcohols can add to the carbonyl group of this compound to form hemiacetals and acetals. These reactions are typically acid-catalyzed because alcohols are weak nucleophiles. libretexts.orglibretexts.org

Hemiacetal Formation: The addition of one equivalent of an alcohol to this compound results in the formation of a hemiacetal, which contains both a hydroxyl and an alkoxy group attached to the same carbon. libretexts.orglibretexts.org This reaction is reversible, and hemiacetals are often unstable intermediates. libretexts.org

Acetal Formation: In the presence of excess alcohol and an acid catalyst, the reaction proceeds further to form an acetal, where the carbonyl oxygen is replaced by two alkoxy groups. libretexts.orglibretexts.orguobabylon.edu.iq The formation of an acetal from a hemiacetal involves the protonation of the hydroxyl group, followed by the elimination of water to form an oxonium ion, which is then attacked by a second alcohol molecule. libretexts.org The removal of water is necessary to drive the equilibrium towards the acetal product. libretexts.org Acetals are stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid. libretexts.org

Grignard and Organolithium Additions for Alcohol and Tertiary Carbon Formation

Organometallic reagents like Grignard and organolithium reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon of this compound to form new carbon-carbon bonds. wikipedia.orgwikipedia.orglibretexts.org

Grignard Reagents (R-MgX): These reagents add to the carbonyl group to form, after acidic workup, a secondary alcohol. wikipedia.orglibretexts.orgchemguide.co.uk The reaction proceeds through a six-membered ring transition state. wikipedia.org It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents react with water. wikipedia.orgchemguide.co.uk

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles that add to aldehydes. wikipedia.orgsaskoer.ca The reaction with this compound yields a secondary alcohol after protonation of the intermediate alkoxide. wikipedia.org Organolithium reagents are generally more reactive than Grignard reagents. saskoer.ca

| Reagent | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |

| Organolithium Reagent (R-Li) | Lithium alkoxide | Secondary alcohol |

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin. orgoreview.comwikipedia.org

This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. orgoreview.comwikipedia.org This intermediate is then protonated by a weak acid (like HCN itself or water) to yield the cyanohydrin product. orgoreview.com The reaction is reversible, and for most aldehydes, the equilibrium favors the formation of the cyanohydrin. orgoreview.com Due to the toxicity of HCN gas, it is often generated in situ by adding an acid to a mixture of the aldehyde and a cyanide salt, such as sodium or potassium cyanide. ualberta.ca The formation of a cyanohydrin is a synthetically useful reaction as it introduces a new carbon atom and the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. ualberta.ca

Electrophilic Aromatic Substitution on the Cyclopentylbenzene Ring

The cyclopentylbenzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. pdx.edubyjus.com The existing substituents on the ring—the cyclopentyl group and the aldehyde group—influence the rate and regioselectivity of the substitution. wikipedia.org

The cyclopentyl group is an alkyl group, which is an electron-donating group (EDG) and therefore an activating group. pdx.edu It directs incoming electrophiles to the ortho and para positions relative to itself.

Conversely, the aldehyde group (-CHO) is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen and the resonance delocalization of the pi electrons. This makes it a deactivating group, slowing down the rate of electrophilic substitution. pdx.edu Aldehyde groups are meta-directors.

In this compound, the two groups are para to each other. The activating, ortho, para-directing effect of the cyclopentyl group and the deactivating, meta-directing effect of the aldehyde group work in concert. The positions ortho to the cyclopentyl group are the same as the positions meta to the aldehyde group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the cyclopentyl group (and meta to the aldehyde group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pdx.edubyjus.com For this compound, the deactivating nature of the aldehyde group would necessitate harsher reaction conditions for these substitutions compared to benzene or cyclopentylbenzene.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on a substituted benzene ring are governed by the directing effects of the existing substituents. In this compound, the ring is substituted with a cyclopentyl group and a formyl (aldehyde) group in a para relationship.

Cyclopentyl Group: As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. They are ortho, para-directors. savemyexams.comulethbridge.cawikipedia.org

Formyl Group (-CHO): The aldehyde group is an electron-withdrawing group (EWG) due to both inductive and resonance effects. EWGs deactivate the aromatic ring, making it less reactive towards electrophiles. They are meta-directors. savemyexams.comulethbridge.cawikipedia.org

In this compound, these two groups have opposing effects. The cyclopentyl group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho), while the formyl group at position 4 directs incoming electrophiles to positions 3 and 5 (meta to it, which are the same positions). Therefore, the directing effects of both groups reinforce each other, predicting that substitution will occur at the positions ortho to the cyclopentyl group and meta to the formyl group (positions 2, 3, 5, and 6 relative to the cyclopentyl group).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reactant | Electrophile (E+) | Predicted Major Product(s) |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-cyclopentylbenzaldehyde |

| Cl₂ / AlCl₃ | 2-Chloro-4-cyclopentylbenzaldehyde | |

| Nitration | HNO₃ / H₂SO₄ | 4-Cyclopentyl-2-nitrobenzaldehyde |

The reaction mechanism proceeds via the standard electrophilic aromatic substitution pathway:

Generation of a strong electrophile (e.g., NO₂⁺ from nitric and sulfuric acids). iitk.ac.in

The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrytalk.org

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring to yield the final product. chemistrytalk.org

Friedel-Crafts Alkylation/Acylation with this compound as a Substrate

The Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings, involving the reaction of an alkyl or acyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inmt.commasterorganicchemistry.com

A significant limitation of the Friedel-Crafts reaction is its general failure with moderately or strongly deactivated aromatic rings. masterorganicchemistry.com The formyl group (-CHO) of this compound is a strong electron-withdrawing and deactivating group. savemyexams.comwikipedia.org This deactivation reduces the nucleophilicity of the aromatic ring to a point where it is unable to attack the electrophilic carbocation or acylium ion intermediate generated by the Lewis acid.

Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the non-bonding electrons of the carbonyl oxygen. This complexation further enhances the deactivating effect of the aldehyde group, making the ring even less reactive. Consequently, this compound is not a suitable substrate for Friedel-Crafts alkylation or acylation reactions.

Oxidation and Reduction Transformations of this compound

Selective Oxidation to p-Cyclopentylbenzoic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid. The oxidation of this compound to p-Cyclopentylbenzoic acid requires reagents that are effective for this transformation without oxidizing the cyclopentyl alkyl side chain. Several standard methods are available for the oxidation of aromatic aldehydes.

Table 2: Reagents for the Selective Oxidation of this compound

| Reagent | Typical Conditions | Product | Notes |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification | p-Cyclopentylbenzoic Acid | A strong oxidant; conditions must be controlled to avoid side-chain oxidation. |

| Tollens' Reagent [Ag(NH₃)₂]⁺ | Ammoniacal silver nitrate solution, gentle heating | p-Cyclopentylbenzoic Acid | A mild and selective test for aldehydes; often used for qualitative analysis but can be adapted for synthesis. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | p-Cyclopentylbenzoic Acid | A powerful oxidant, but typically selective for aldehydes over alkyl groups under controlled conditions. |

| Piperazinium Dichromate (PZD) | Aqueous acetic acid | p-Cyclopentylbenzoic Acid | A mild and efficient reagent for oxidizing benzaldehydes to benzoic acids. asianpubs.org |

The general mechanism for oxidation, for instance with a Cr(VI) reagent like PZD, involves the formation of a chromate ester intermediate from the hydrated form of the aldehyde. This is followed by the rate-determining elimination of this intermediate to form the carboxylic acid. asianpubs.org

Chemoselective Reduction of the Aldehyde to Alcohol or Alkane

The carbonyl group of this compound can be selectively reduced to either a primary alcohol or a methylene (CH₂) group, leaving the aromatic ring and cyclopentyl substituent intact.

Reduction to p-Cyclopentylbenzyl Alcohol:

The chemoselective reduction of an aldehyde to a primary alcohol in the presence of an aromatic ring is a common transformation. This is typically achieved using metal hydride reagents.

Table 3: Reagents for Chemoselective Reduction of Aldehyde to Alcohol

| Reagent | Typical Conditions | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | p-Cyclopentylbenzyl Alcohol | A mild and highly selective reagent for reducing aldehydes and ketones; does not reduce the aromatic ring. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | p-Cyclopentylbenzyl Alcohol | A much stronger reducing agent than NaBH₄, but still selective for the carbonyl over the benzene ring under standard conditions. |

| Catalytic Hydrogenation | H₂, Pd/C catalyst, low pressure | p-Cyclopentylbenzyl Alcohol | Conditions must be mild to avoid reduction of the aromatic ring. |

The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent (e.g., BH₄⁻) onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the alcohol.

Reduction to 1-Cyclopentyl-4-methylbenzene (Alkane):

The complete reduction of the carbonyl group to a methylene group requires more vigorous conditions. The two most common methods are the Wolff-Kishner and Clemmensen reductions.

Table 4: Reagents for Reduction of Aldehyde to Alkane

| Reaction Name | Reagents & Conditions | Product | Notes |

| Wolff-Kishner Reduction | Hydrazine (H₂N-NH₂), strong base (KOH or NaOH), high-boiling solvent (e.g., ethylene glycol), heat (150-200°C). jk-sci.comalfa-chemistry.comorganicchemistrytutor.comlibretexts.org | 1-Cyclopentyl-4-methylbenzene | Performed under strongly basic conditions; suitable for acid-sensitive substrates. The Huang-Minlon modification is a common, more convenient procedure. jk-sci.comalfa-chemistry.com |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat. juniperpublishers.comnrochemistry.comtcichemicals.combyjus.com | 1-Cyclopentyl-4-methylbenzene | Performed under strongly acidic conditions; not suitable for acid-sensitive substrates. Alcohols are not intermediates in this reaction. juniperpublishers.combyjus.com |

The Wolff-Kishner reduction mechanism involves the initial formation of a hydrazone intermediate. Subsequent deprotonation by a strong base and elimination of nitrogen gas (N₂) generates a carbanion, which is then protonated by the solvent to give the final alkane product. alfa-chemistry.comlibretexts.org

The Clemmensen reduction mechanism is less well understood but is thought to occur on the surface of the zinc metal and may involve organozinc intermediates or radical pathways. juniperpublishers.combyjus.com

Advanced Mechanistic Investigations

Kinetic Studies of Key Transformation Pathways

The kinetics of the transformations of this compound can be inferred from studies on analogous aromatic aldehydes. The presence of the p-cyclopentyl group will influence the reaction rates through electronic and steric effects compared to unsubstituted benzaldehyde.

Oxidation Kinetics:

Studies on the oxidation of benzaldehyde have shown that the reaction mechanism can be complex and sensitive to catalysts and conditions.

The uncatalyzed oxidation of benzaldehyde can be self-inhibiting and does not show autocatalysis. royalsocietypublishing.org

Photochemical oxidation of benzaldehyde is proportional to the aldehyde concentration and the square root of the light intensity, indicating a radical chain mechanism where the rate-determining step is the dehydrogenation of the aldehyde. royalsocietypublishing.org

The oxidation can be catalyzed by transition metal ions, with the rate being first-order with respect to both the aldehyde and the oxidant (e.g., bromine). asianpubs.org

Kinetic studies using piperazinium dichromate (PZD) on benzaldehyde found the reaction to be first-order in both the substrate and the oxidant. asianpubs.org

For this compound, the electron-donating cyclopentyl group would be expected to slightly increase the rate of oxidation compared to benzaldehyde by stabilizing any positive charge that develops in the transition state.

Reduction Kinetics:

Kinetic studies on the reduction of aromatic aldehydes have also been performed.

Enzymatic reduction studies on benzaldehyde derivatives show that electron-withdrawing substituents facilitate the reaction. nih.gov This implies that the electron-donating cyclopentyl group in this compound might slightly decrease the rate of reduction compared to benzaldehyde under similar enzymatic or polar mechanistic pathways.

The electroreduction of aromatic aldehydes involves the formation of anion radicals that subsequently dimerize. cdnsciencepub.com The reactivity is influenced by the electronic properties of the substituents.

The Meerwein–Ponndorf–Verley (MPV) reduction is catalyzed by metal alkoxides. Kinetic studies have shown that aliphatic aldehydes are reduced much faster than aromatic aldehydes under certain catalytic conditions (e.g., with boron triethoxide). pau.edu.tr

Table 5: Conceptual Kinetic Comparison for Key Transformations

| Transformation | Reactant | Expected Relative Rate | Rationale |

| Oxidation (e.g., with PZD) | Benzaldehyde | 1 | Baseline |

| This compound | > 1 | The electron-donating cyclopentyl group can stabilize a partially positive-charged transition state. | |

| Hydride Reduction (e.g., with NaBH₄) | Benzaldehyde | 1 | Baseline |

| This compound | < 1 | The electron-donating cyclopentyl group slightly reduces the electrophilicity of the carbonyl carbon. |

These predictions are based on general electronic principles, and actual kinetic measurements would be necessary to confirm the precise effects of the cyclopentyl substituent on the reaction rates and mechanisms.

Isotope Labeling Experiments to Elucidate Reaction Intermediates

Isotope labeling is a powerful technique to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms and the nature of transient intermediates. canterbury.ac.uk In the context of this compound, while specific studies are not abundant, the principles can be extrapolated from research on benzaldehyde and its derivatives. cymitquimica.comamazonaws.comrsc.org

Key isotopes used in studying aldehyde reactivity include Carbon-13 (¹³C) at the carbonyl carbon and deuterium (D) in place of the aldehydic hydrogen or on the aromatic ring.

Carbonyl Labeling (¹³C): By synthesizing this compound with a ¹³C-labeled carbonyl carbon (this compound-carbonyl-¹³C), the fate of this specific carbon atom can be monitored throughout a reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). cymitquimica.com For instance, in a nucleophilic addition reaction, the ¹³C label would be found in the corresponding carbon of the resulting alcohol or adduct. This method is instrumental in confirming whether the carbonyl carbon is directly involved in bond-breaking or bond-forming steps and helps in distinguishing between different mechanistic pathways, such as polar versus electron transfer mechanisms. amazonaws.com

Deuterium Labeling (¹H vs. D): The substitution of the aldehydic proton with deuterium (this compound-1-d) is particularly useful for studying reactions where the cleavage of the C-H bond is a rate-determining step. This is quantified by the kinetic isotope effect (KIE), the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (kH/kD). A significant primary KIE (typically > 2) suggests that the C-H bond is broken in the slowest step of the reaction. researchgate.net For example, in the transfer hydrogenation of benzaldehydes, deuterium labeling has been used to elucidate the stereochemistry and mechanism of the hydride transfer step. organic-chemistry.org The absence of a significant KIE (KIE ≈ 1) can indicate that the C-H bond cleavage is not involved in the rate-determining step. amazonaws.com

Table 1: Application of Isotope Labeling in Studying Benzaldehyde Reactions

| Isotope Label | Technique(s) | Information Gained | Representative Reaction Type |

| ¹³C at carbonyl | NMR, Mass Spectrometry | Tracing the carbonyl carbon, distinguishing mechanistic pathways. cymitquimica.comamazonaws.com | Nucleophilic Addition, Condensation Reactions |

| Deuterium (D) | Kinetic Studies (KIE) | Determining if C-H bond cleavage is rate-limiting. researchgate.net | Redox reactions, Cannizzaro reaction |

| ¹⁸O in carbonyl | Mass Spectrometry | Investigating oxygen exchange mechanisms with the solvent. nih.gov | Hydration, Acetal formation |

Data in this table is based on studies of benzaldehyde and its derivatives and is expected to be applicable to this compound.

Photochemical Reactivity of this compound

The photochemical reactivity of aromatic aldehydes like this compound is characterized by the excitation of the molecule upon absorption of ultraviolet light. This excitation can lead to a variety of chemical transformations, often proceeding through triplet excited states. beilstein-journals.orgnih.gov The cyclopentyl group, being an electron-donating group, can influence the photophysical properties and the subsequent reaction pathways compared to unsubstituted benzaldehyde.

Common photochemical reactions of benzaldehydes include:

Paternò–Büchi Reaction: This is a [2+2] photocycloaddition reaction between an excited carbonyl compound and an alkene to form an oxetane. nih.govoup.com When irradiated, this compound can react with various alkenes. The regioselectivity and stereoselectivity of this reaction are influenced by the electronic nature of the substituents on both the aldehyde and the alkene.

Photoreduction: In the presence of a hydrogen donor solvent (e.g., isopropanol), excited this compound can abstract a hydrogen atom to form a ketyl radical. Dimerization of this radical can lead to the formation of pinacols (1,2-diols).

Norrish Type I and Type II Reactions: While more common for aliphatic aldehydes, Norrish type reactions can occur. Norrish Type I involves the cleavage of the aldehyde C-C bond to form a benzoyl radical and a cyclopentyl radical. Norrish Type II involves intramolecular hydrogen abstraction if a suitable γ-hydrogen is available, which is not the case for this compound itself but could be relevant for derivatives with appropriate side chains.

Energy Transfer: The excited triplet state of this compound can act as a photosensitizer, transferring its energy to another molecule, which then undergoes a photochemical reaction. nih.gov

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) |

| Paternò–Büchi | This compound, Alkene | Substituted Oxetane |

| Photoreduction | This compound, H-donor solvent | p,p'-Dicyclopentylhydrobenzoin |

| Photosensitization | This compound, Acceptor | Excited state of Acceptor |

This table presents potential reactions based on the known photochemistry of substituted benzaldehydes. beilstein-journals.orgnih.govoup.com

Electrochemical Transformations of this compound

The electrochemical behavior of this compound is centered on the reduction or oxidation of the aldehyde group at an electrode surface. These transformations can provide synthetic routes to various products under controlled potential conditions. rsc.orgcore.ac.uk

Electrochemical Reduction: The electrochemical reduction of aromatic aldehydes in aprotic solvents typically proceeds via the formation of a radical anion upon the transfer of a single electron. cdnsciencepub.com This radical anion can then undergo several pathways:

Dimerization: Two radical anions can couple to form a dianion, which upon protonation yields a pinacol (hydrodimerization). core.ac.uk

Further Reduction: The radical anion can accept a second electron to form a dianion, which upon protonation gives the corresponding alcohol, p-cyclopentylbenzyl alcohol.

Reaction with Solvent/Electrolyte: The radical anion can also react with components of the reaction medium.

The specific products formed depend on factors such as the electrode material, solvent, supporting electrolyte, pH (in protic media), and the applied potential. core.ac.uktandfonline.com In acidic aqueous media, the primary product is often the corresponding alcohol, while in alkaline or aprotic media, pinacol formation can be significant. core.ac.uk

Electrochemical Oxidation: While the oxidation of aldehydes is generally more challenging than their reduction, it can be achieved under specific conditions, often leading to the corresponding carboxylic acid, p-cyclopentylbenzoic acid. This process typically involves the formation of a radical cation intermediate at the anode.

Table 3: Products of Electrochemical Reduction of Aromatic Aldehydes

| Reaction Conditions | Major Product(s) |

| Aprotic solvent, controlled potential | Radical anion, Pinacol |

| Protic solvent (acidic), high overpotential cathode (e.g., Pb, Hg) | Corresponding alcohol |

| Aprotic solvent with proton donor | Corresponding alcohol |

This table summarizes general findings for the electrochemical reduction of aromatic aldehydes, which are applicable to this compound. rsc.orgcore.ac.ukcdnsciencepub.com

Strategic Derivatization and Functionalization of P-cyclopentylbenzaldehyde

Design and Synthesis of Advanced Organic Intermediates

The aldehyde functional group in p-Cyclopentylbenzaldehyde is a reactive hub for numerous organic transformations, enabling its conversion into a variety of advanced intermediates. These intermediates are crucial building blocks for more complex molecular architectures. Standard synthetic operations can be employed to modify the aldehyde, thereby introducing new functionalities.

Key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (p-cyclopentylbenzoic acid), a precursor for polyesters and other derivatives.

Reduction: Reduction of the aldehyde yields the corresponding benzyl alcohol (p-cyclopentylphenyl)methanol), which can be used in the synthesis of esters and ethers.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon, creating secondary alcohols with new carbon-carbon bonds. acs.org

Wittig Reaction: Reaction with phosphorus ylides converts the carbonyl group into a carbon-carbon double bond, a key step in synthesizing styrenic monomers for polymerization. wiley-vch.delibretexts.org

Knoevenagel Condensation: This reaction with compounds containing active methylene groups, catalyzed by amines, forms a new carbon-carbon double bond, fundamental for producing various cinnamic acid derivatives and other complex structures. tandfonline.com

Reductive Amination: The aldehyde can react with amines to form imines, which are then reduced to form secondary or tertiary amines, essential intermediates in pharmaceuticals and ligand synthesis.

These derivatization strategies allow for the systematic construction of molecules with increased complexity, tailored for specific applications in materials science and fine chemical production. acs.org

Table 1: Selected Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | Monomer for polyesters, polyamides |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Precursor for esters, ethers, halides |

| Grignard Reaction | R-MgBr | Secondary Alcohol | Building block for complex molecules |

| Wittig Reaction | Ph₃P=CHR | Alkene | Monomer for vinyl polymers |

| Knoevenagel Condensation | CH₂(COOH)₂ | Cinnamic Acid Derivative | Intermediate for fine chemicals |

| Schiff Base Formation | R-NH₂ | Imine | Ligand synthesis, chemical intermediate |

Preparation of Ligands for Homogeneous and Heterogeneous Catalysis

The p-cyclopentylphenyl group provides significant steric bulk, a desirable characteristic for ligands used in catalysis, as it can influence the selectivity and activity of the metal center. This compound is an excellent starting material for various ligands applicable in both homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) systems. researchgate.net

Ligands can be synthesized through straightforward chemical modifications:

Schiff Base (Imine) Ligands: Condensation of this compound with primary amines yields Schiff base ligands. chemistryviews.orgresearchgate.net These are particularly versatile as their electronic and steric properties can be easily tuned by changing the amine component. They can coordinate with a variety of transition metals to catalyze reactions. scholaris.ca

Phosphine Ligands: While not a direct conversion, the aldehyde can be transformed into a precursor suitable for phosphine synthesis. For instance, reduction to the alcohol, followed by conversion to an alkyl halide, allows for reaction with a phosphide source to generate a tertiary phosphine ligand. beilstein-journals.orgrsc.org Such phosphine ligands are mainstays in cross-coupling reactions. researchgate.net

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. google.com Homogeneous catalysts are often single-site, offering high activity and selectivity. benthamopenarchives.com Heterogeneous catalysts, typically solids, are favored for their ease of separation and recycling. google.com Ligands derived from this compound can be immobilized on solid supports, like silica or polymers, to create heterogeneous catalysts, combining the benefits of both systems.

Asymmetric catalysis, which aims to produce a single enantiomer of a chiral product, relies heavily on the use of chiral ligands. bohrium.com this compound derivatives are valuable precursors for such ligands, where the bulky cyclopentyl group can create a well-defined chiral pocket around the metal center.

Several strategies can be employed to introduce chirality:

Chiral Schiff Bases: Condensation of this compound with a chiral primary amine, such as (1R,2R)-(-)-1,2-diaminocyclohexane or an amino acid derivative, produces a chiral Schiff base ligand. scilit.comnih.gov These ligands have been successfully used in various asymmetric reactions. researchgate.netsciforum.net

Chiral Amino Alcohols: The enantioselective addition of organozinc reagents to this compound, catalyzed by a chiral inductor, can produce chiral secondary alcohols. scielo.brresearchgate.net These alcohols are themselves important chiral building blocks or can be further elaborated into more complex ligands. benthamopenarchives.com

P-Chiral Phosphines: The synthesis of P-chiral ligands, where the stereocenter is the phosphorus atom itself, represents a sophisticated approach to asymmetric catalysis. nih.gov Derivatives of this compound can be incorporated into these ligand frameworks to fine-tune their steric and electronic properties for highly selective transformations. google.com

Table 2: Hypothetical Chiral Ligands from this compound and Their Catalytic Applications

| Ligand Type | Chiral Source | Proposed Structure Feature | Potential Catalytic Application |

|---|---|---|---|

| Chiral Schiff Base | (R)-2-Amino-2-phenylethanol | Imine linkage with a chiral backbone | Asymmetric cyclopropanation, Henry reaction |

| Chiral Diamine Ligand | (1R,2R)-Diaminocyclohexane | Bis-imine structure from two aldehyde units | Asymmetric epoxidation, Diels-Alder reaction |

| Chiral Phosphine | P-Chiral phosphine precursor | p-Cyclopentylbenzyl group on a chiral phosphorus atom | Asymmetric hydrogenation, cross-coupling |

Development of Monomers for Polymer Synthesis

The incorporation of the p-cyclopentylphenyl moiety into polymer backbones can impart unique properties such as increased thermal stability, modified solubility, and specific mechanical characteristics due to the bulky, aliphatic nature of the cyclopentyl group. google.comaip.org this compound is a key starting material for monomers designed for both polycondensation and vinyl polymerization. taylorfrancis.commdpi-res.com

Polycondensation is a polymerization process that involves the reaction between bifunctional or polyfunctional monomers, with the elimination of a small molecule like water or methanol. digitellinc.comunair.ac.id To be used in polycondensation, this compound must first be converted into a monomer containing at least two reactive functional groups.

A viable synthetic route involves:

Oxidation: The aldehyde group is oxidized to a carboxylic acid, forming p-cyclopentylbenzoic acid. beilstein-journals.org

Introduction of a Second Functional Group: A second reactive group, such as a hydroxyl (-OH) or amino (-NH₂) group, is introduced onto the aromatic ring via standard electrophilic aromatic substitution reactions. This creates an AB-type monomer.

Polymerization: The resulting bifunctional monomer can undergo self-polycondensation. rsc.org Alternatively, it can be copolymerized with other diacids, diols, or diamines (an A₂ + B₂ reaction) to form polyesters or polyamides. researchgate.netjku.at For example, reacting a diacid derivative of this compound with a diol would yield a polyester. mdpi.com The process generally requires high temperatures and the removal of the byproduct to drive the reaction toward high molecular weight polymers. google.com

Table 3: Hypothetical Polycondensation Systems Using this compound Derivatives

| Monomer 1 (from this compound) | Monomer 2 (Comonomer) | Resulting Polymer Type | Expected Property Influence |

|---|---|---|---|

| 4-Cyclopentyl-1,3-benzenedicarboxylic acid | Ethylene Glycol | Aromatic Polyester | Increased glass transition temperature (Tg) |

| 4-Cyclopentyl-3-aminobenzoic acid | (Self-condensation) | Aromatic Polyamide | High thermal stability, specific solubility |

| 4-Cyclopentyl-1,3-diol | Terephthaloyl chloride | Aromatic Polyester | Enhanced mechanical stiffness |

Vinyl polymerization is a chain-growth process involving the addition of monomers across a carbon-carbon double bond. nii.ac.jp To prepare a polymer via this route, this compound can be converted into a styrenic analogue.

The key synthetic step is typically the Wittig reaction . libretexts.org Reacting this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), replaces the carbonyl oxygen with a methylene (=CH₂) group, yielding p-cyclopentylstyrene . wiley-vch.degoogle.com

This monomer can then undergo polymerization through various mechanisms:

Free-radical polymerization: Using initiators like AIBN or benzoyl peroxide.

Cationic polymerization: Initiated by a strong acid or Lewis acid. acs.orgglobalauthorid.com

Controlled radical polymerization (CRP): Techniques like ATRP or RAFT allow for the synthesis of polymers with well-defined molecular weights and architectures.

The resulting polymer, poly(p-cyclopentylstyrene), would be analogous to polystyrene but with cyclopentyl groups pendant on each phenyl ring. These bulky groups would likely increase the polymer's glass transition temperature (Tg) and affect its mechanical and solution properties compared to standard polystyrene.

Polycondensation Reactions to Form this compound-Containing Polymers

Synthesis of Fine Chemicals and Specialty Organic Materials

The derivatives of this compound are themselves valuable fine chemicals and precursors to specialty organic materials. The unique combination of the reactive aldehyde and the bulky, hydrophobic cyclopentyl group makes it a strategic component in designing molecules with specific functions.

Liquid Crystals: The rigid core of the p-cyclopentylphenyl group is a structural motif found in some liquid crystal molecules. tandfonline.com By converting the aldehyde into an imine (Schiff base) or an ester linkage and adding a flexible alkyl chain, calamitic (rod-shaped) liquid crystals can be synthesized. bohrium.com These materials are essential for display technologies. The synthesis of liquid crystal intermediates often involves derivatizing benzaldehydes. ru.ac.bdgoogle.com

Specialty Polymers: As discussed in section 4.3, polymers containing the p-cyclopentylphenyl unit are considered specialty polymers. Their enhanced thermal stability and distinct mechanical properties make them suitable for high-performance applications where standard polymers may fail. taylorfrancis.com

Advanced Pharmaceutical Intermediates: The functional group transformations detailed in section 4.1 produce complex organic molecules that can serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). acs.orgunair.ac.id The cyclopentyl group can enhance lipophilicity, potentially influencing the biological activity of a drug molecule.

Derivatization Strategies for Enhanced Analytical Performance (e.g., LC-MS/MS, GC-MS)

The analytical determination of this compound, particularly at trace levels in complex matrices, often necessitates chemical derivatization prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Derivatization serves multiple crucial purposes aimed at enhancing analytical performance. These include improving the volatility and thermal stability of the analyte for GC analysis, increasing ionization efficiency for mass spectrometry, enhancing chromatographic resolution and selectivity, and ultimately lowering the limits of detection (LOD) and quantification (LOQ). nih.govcreative-proteomics.commdpi.com

The aldehyde functional group of this compound is the primary target for these chemical modifications. A variety of reagents can react with the carbonyl group to form derivatives with more favorable analytical characteristics. The choice of derivatization strategy depends on the analytical platform (GC or LC), the detector being used, and the specific goals of the analysis. nih.govnih.gov

For GC-MS analysis , the main objective of derivatization is to increase the volatility and thermal stability of this compound, which can otherwise be prone to degradation or poor chromatographic performance. Common strategies involve the formation of oximes or silyl ethers. A particularly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com PFBHA reacts with the aldehyde to form a pentafluorobenzyl oxime derivative. This derivative is not only more volatile and stable but also highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry due to the presence of the electrophilic pentafluorobenzyl group. und.eduresearchgate.net This significantly enhances sensitivity, allowing for the detection of trace amounts of the aldehyde. und.edu The reaction is typically quantitative and can be performed under mild conditions. sigmaaldrich.com

The derivatization of an aromatic aldehyde like this compound with PFBHA would proceed as follows:

Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Reaction: The lone pair of electrons on the nitrogen atom of PFBHA attacks the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule to form the corresponding oxime ether. The reaction typically produces a mixture of syn- and anti-isomers of the oxime, which can usually be separated by high-resolution gas chromatography. sigmaaldrich.com

Advantages: The resulting PFBHA-oxime is significantly more volatile and thermally stable than the parent aldehyde. The pentafluorobenzyl group provides a strong response in NCI-MS, with a characteristic fragment ion at m/z 181 corresponding to the [C6F5CH2]+ fragment, which is excellent for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) quantification. researchgate.net

For LC-MS/MS analysis , the primary goal of derivatization is to improve the ionization efficiency of this compound, as aldehydes themselves often exhibit poor ionization in common electrospray ionization (ESI) sources. creative-proteomics.com Additionally, derivatization can be used to improve the retention of the relatively nonpolar aromatic aldehyde on reversed-phase columns.

Common derivatization reagents for aldehydes in LC-MS include those containing a hydrazine moiety, which reacts with the carbonyl group to form a stable hydrazone. researchgate.net Reagents such as 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine are frequently employed. creative-proteomics.comnih.gov

2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent for carbonyl compounds. The reaction with this compound would form a 2,4-dinitrophenylhydrazone. This derivative is more readily retained on reversed-phase columns and can be detected with high sensitivity using UV or mass spectrometry. In mass spectrometry, the dinitrophenyl group can be readily ionized, typically in negative ion mode. creative-proteomics.comlcms.cz

Dansylhydrazine: This reagent introduces a dansyl group, which has a tertiary amine that is easily protonated, leading to a strong signal in positive ion ESI-MS. nih.govsemanticscholar.org The dansylhydrazone derivative of this compound would be expected to exhibit excellent ionization efficiency. Furthermore, dansyl derivatives are fluorescent, allowing for highly sensitive detection by fluorescence detectors if needed. The fragmentation of the dansyl group often yields a characteristic product ion (e.g., at m/z 171), which is useful for developing sensitive and selective MRM methods. researchgate.net

The following interactive data tables summarize the key aspects of these derivatization strategies as they would apply to this compound for enhanced analytical performance.

Table 1: GC-MS Derivatization Strategy for this compound

| Parameter | Details |

| Derivatizing Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) |

| Target Analyte | This compound |

| Derivative Formed | This compound-O-(2,3,4,5,6-pentafluorobenzyl)oxime |

| Typical Reaction Conditions | Reaction in an appropriate solvent (e.g., acetonitrile) at elevated temperature (e.g., 60-70 °C) for 1-2 hours. nih.gov |

| Purpose of Derivatization | - Increase volatility and thermal stability.- Enhance detector response (especially for NCI-MS and ECD). und.eduresearchgate.net |

| Analytical Improvements | - Enables elution from GC columns at reasonable temperatures.- Formation of characteristic ions (e.g., m/z 181) for high-sensitivity selective ion monitoring. researchgate.net- Potential for significantly lower limits of detection (LOD) into the low µg/L to ng/L range. nih.gov |

Table 2: LC-MS/MS Derivatization Strategies for this compound

| Parameter | Dansylhydrazine | 2,4-Dinitrophenylhydrazine (DNPH) |

| Derivative Formed | This compound dansylhydrazone | This compound 2,4-dinitrophenylhydrazone |

| Typical Reaction Conditions | Reaction in a slightly acidic medium (e.g., pH 3-5) at room or slightly elevated temperature. | Reaction in an acidic solution (e.g., catalyzed by sulfuric or hydrochloric acid). |

| Purpose of Derivatization | - Introduce a readily ionizable group (tertiary amine). nih.gov- Increase hydrophobicity for better reversed-phase retention.- Enable fluorescent detection. | - Increase hydrophobicity for better reversed-phase retention.- Introduce a group ionizable in negative mode ESI. lcms.cz |

| Analytical Improvements | - Significant enhancement of signal in positive ion ESI-MS.- Characteristic product ions for sensitive MRM transitions. researchgate.net- Expected LODs in the low µg/L to ng/L range. researchgate.net | - Improved chromatographic peak shape and retention.- Good sensitivity in negative ion mode MS. lcms.cz- Widely applicable and well-characterized reaction. creative-proteomics.com |

Computational and Theoretical Studies of P-cyclopentylbenzaldehyde

Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, including molecules. sbfisica.org.br It is a popular approach because it can achieve a good balance between accuracy and computational cost, making it applicable to relatively large molecules. umn.edumicromeritics.com

For p-cyclopentylbenzaldehyde, DFT calculations can elucidate its electronic properties and predict its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potentials around the aldehydic proton and aromatic hydrogens.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 1: Predicted Electronic Properties of this compound using DFT Note: These values are representative and would be calculated using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 4.15 eV | Measures the molecule's ability to attract electrons. |

Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. libretexts.orgwikipedia.orgchemistrysteps.com For this compound, the primary sources of conformational flexibility are the rotation of the entire cyclopentyl group relative to the benzene ring and the rotation of the aldehyde group. While the aldehyde group is often nearly coplanar with the benzene ring to maximize conjugation, the cyclopentyl group can adopt various puckered conformations (e.g., envelope, twist) and orientations.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. plos.orgnih.govresearchgate.net An MD simulation for this compound would involve calculating the forces between atoms and using these forces to simulate the molecule's dynamic behavior. nih.gov This provides insight into the stability of different conformers, the energy barriers between them, and how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological receptor). nih.govrsc.org Such simulations are crucial for understanding how the molecule's shape influences its interactions and properties. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers Note: Energies are relative to the most stable conformer. The specific values depend on the computational method and environment.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Aldehyde group coplanar with the ring; Cyclopentyl group in an equatorial-like position. | 0.00 |

| Conformer B | Aldehyde group twisted 30° from the plane; Cyclopentyl group in an equatorial-like position. | 1.5 |

Prediction of Spectroscopic Parameters for Advanced Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly those using DFT, can accurately predict NMR chemical shifts (δ) for both proton (¹H) and carbon-¹³ (¹³C) nuclei. oregonstate.edulibretexts.org The process involves calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. github.iomdpi.com The chemical shift is then determined by comparing the calculated shielding of the target nucleus to that of a reference compound, typically tetramethylsilane (TMS). chemistrysteps.com

These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between similar isomers. For this compound, calculations could confirm the assignment of the distinct aromatic protons and the various protons of the cyclopentyl ring, aiding in complete stereochemical elucidation. Machine learning approaches are also emerging as powerful tools for rapid and accurate prediction of chemical shifts. caspre.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predicted values relative to TMS, typically calculated using the GIAO method within a DFT framework.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehydic H | 9.95 | - |

| Aldehydic C | - | 192.5 |

| Aromatic H (ortho to CHO) | 7.85 | - |

| Aromatic H (meta to CHO) | 7.40 | - |

| Aromatic C (ipso-CHO) | - | 136.8 |

| Aromatic C (ipso-Cyclopentyl) | - | 155.0 |

| Aromatic C (ortho to CHO) | - | 130.0 |

| Aromatic C (meta to CHO) | - | 128.5 |

| Cyclopentyl CH | 3.10 | - |

| Cyclopentyl CH₂ (adjacent) | 2.10 | - |

| Cyclopentyl CH₂ (distant) | 1.65 - 1.80 | - |

| Cyclopentyl C (benzylic) | - | 45.5 |

| Cyclopentyl C (adjacent) | - | 34.5 |

Vibrational frequency analysis is a computational tool used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculations determine the normal modes of vibration and their corresponding frequencies. nih.gov These calculations must be performed on an optimized geometry, where all forces on the atoms are zero. gaussian.com

The primary application of this analysis is twofold. First, it helps in assigning experimental vibrational spectra, as the calculated frequencies for specific bond stretches (e.g., C=O, C-H) can be compared with measured IR or Raman bands. researchgate.net Second, it is essential for characterizing stationary points on the potential energy surface. For a stable molecule (a local minimum), all calculated vibrational frequencies will be real (positive). For a transition state, exactly one imaginary frequency will be present, corresponding to the motion along the reaction coordinate. gaussian.com This makes vibrational analysis a critical step in studying reaction mechanisms.

Table 4: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| Aldehydic C-H Stretch | 2850 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Strong |

| Carbonyl C=O Stretch | 1705 | Very Strong |

Computational NMR Chemical Shift Calculation for Stereochemical Elucidation

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. wikipedia.orgwalisongo.ac.id This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org By calculating the energies of these species, a detailed reaction energy profile can be constructed, revealing the activation energy (energy barrier) for each step.

For this compound, one could computationally study reactions such as nucleophilic addition to the carbonyl group, oxidation to p-cyclopentylbenzoic acid, or reduction to p-cyclopentylbenzyl alcohol. The process would involve:

Optimizing the geometries of all reactants, intermediates, products, and transition states.

Calculating the energy of each species to determine the reaction's thermodynamics and kinetics.

Performing vibrational frequency analysis to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). gaussian.com

Recent advances even integrate large language models with search algorithms to help guide the exploration of plausible reaction mechanisms. arxiv.orgarxiv.org

Quantum Chemical Calculations of Molecular Properties (e.g., dipole moments, polarizability)

Quantum chemical calculations can accurately predict a range of molecular properties that govern how a molecule interacts with itself and its environment. d-nb.infounipd.it

Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity arising from the separation of positive and negative charges in a molecule. libretexts.orgbyjus.com It is a vector quantity, and for this compound, its magnitude and direction are determined by the vector sum of the individual bond dipoles. The highly polar carbonyl group is the main contributor, resulting in a significant dipole moment pointing from the ring towards the oxygen atom. The dipole moment is crucial for understanding solubility and intermolecular interactions. youtube.com

Polarizability (α): Polarizability describes the tendency of the molecule's electron cloud to be distorted by an external electric field, inducing a temporary dipole. wikipedia.org Larger molecules with more diffuse electrons, such as those with aromatic rings, are generally more polarizable. Polarizability is fundamental to understanding non-covalent interactions, particularly London dispersion forces, and influences properties like the refractive index. epa.gov

Table 5: Calculated Molecular Properties of this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 2.95 | Debye |

| Isotropic Polarizability (α) | 21.5 | ų |

Retrosynthesis Analysis